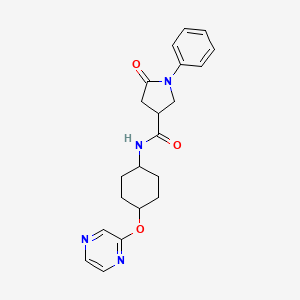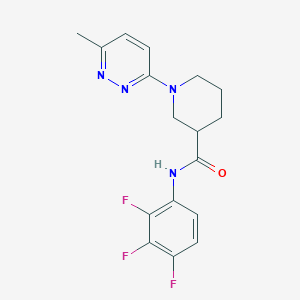
1-(6-methylpyridazin-3-yl)-N-(2,3,4-trifluorophenyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-methylpyridazin-3-yl)-N-(2,3,4-trifluorophenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C17H17F3N4O and its molecular weight is 350.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-mycobacterial Activity
Piperazine and its analogues have been recognized for their anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. A comprehensive review highlighted the design, rationale, and structure-activity relationships (SAR) of potent piperazine-based anti-TB molecules, indicating their potential as cost-effective and selective anti-mycobacterial agents (Girase et al., 2020).
Therapeutic Uses and Patent Review
Piperazine derivatives have been found in a wide array of therapeutic applications, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory medications. A patent review conducted by Rathi et al. (2016) described various molecular designs bearing the piperazine entity, showcasing its flexibility as a building block for drug-like elements and its significant impact on pharmacokinetic and pharmacodynamic factors (Rathi et al., 2016).
Role in D2-like Receptor Ligands
Arylcycloalkylamines, including phenyl piperidines and piperazines, have been identified as key pharmacophoric groups in antipsychotic agents. Research indicates that arylalkyl substituents can enhance the binding affinity, potency, and selectivity of agents targeting D2-like receptors, underscoring the structural importance of piperazine derivatives in the development of neuropsychiatric drugs (Sikazwe et al., 2009).
DNA Interaction and Radioprotection
The synthetic dye Hoechst 33258, a derivative with a piperazine core, binds strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This binding property is utilized in fluorescent DNA staining and has implications for radioprotection and as a model for drug design aimed at DNA interaction (Issar & Kakkar, 2013).
Psychiatric Applications
Pimozide, a diphenylbutylpiperidine derivative, has been used in psychiatry for the maintenance therapy of chronic schizophrenia and other disorders. It offers a unique profile of neuroleptic properties, demonstrating the clinical relevance of piperazine derivatives in the management of psychiatric conditions (Finder et al., 2012).
Propriétés
IUPAC Name |
1-(6-methylpyridazin-3-yl)-N-(2,3,4-trifluorophenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O/c1-10-4-7-14(23-22-10)24-8-2-3-11(9-24)17(25)21-13-6-5-12(18)15(19)16(13)20/h4-7,11H,2-3,8-9H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMPVMIEZBVWKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=C(C(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

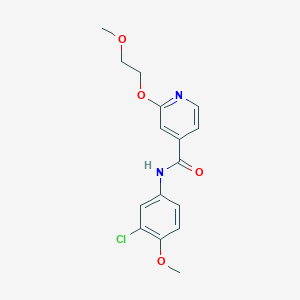
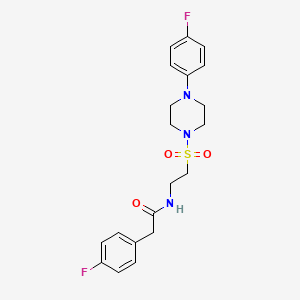

![N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2819158.png)
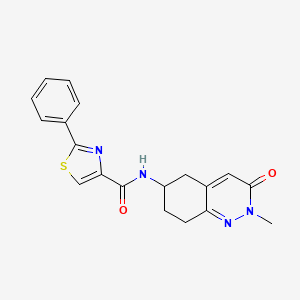
![1-benzyl-N-(3-ethoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2819161.png)
![tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B2819163.png)
![2,3,4,4a,5,10b-Hexahydrochromeno[4,3-b][1,4]oxazine;hydrochloride](/img/structure/B2819166.png)
![4-Methyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(2-methoxyethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2819170.png)
![N-(2-methoxyethyl)-2-(2-(4-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2819172.png)
![2-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-1,3(2H,4H)-isoquinolinedione](/img/structure/B2819173.png)
